molecular formula C7H6F2N2O2 B1436034 3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide CAS No. 1805313-05-6

3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide

Cat. No. B1436034
M. Wt: 188.13 g/mol
InChI Key: KLGSMXSJFVDPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide” would consist of a pyridine ring with a difluoromethyl group (-CF2H) at the 3-position, a hydroxy group (-OH) at the 2-position, and a carboxamide group (-CONH2) at the 5-position .


Chemical Reactions Analysis

The compound “3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide” could potentially undergo various chemical reactions. For instance, the difluoromethyl group could undergo various transformations under suitable conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide” would depend on its molecular structure. For instance, the presence of the difluoromethyl group could enhance the compound’s lipophilicity and ability to form hydrogen bonds .

Safety And Hazards

The safety and hazards associated with “3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide” would depend on its physical and chemical properties. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future directions for the study of “3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, the difluoromethyl group has been identified as a promising functional group in drug discovery, so compounds containing this group could be of interest in pharmaceutical research .

properties

IUPAC Name

5-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-5(9)4-1-3(6(10)12)2-11-7(4)13/h1-2,5H,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSMXSJFVDPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-2-hydroxypyridine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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